1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-

5-HT6 receptor indazole structure-activity relationship

1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- (CAS 651336-17-3) is a synthetic, small-molecule heterocyclic compound belonging to the 3-sulfonylindazole class. It is disclosed in Wyeth patent filings as a 1-heterocyclylalkyl-3-sulfonyl-indazole derivative designed to bind the 5-hydroxytryptamine-6 (5-HT6) receptor.

Molecular Formula C24H23N3O2S
Molecular Weight 417.5 g/mol
CAS No. 651336-17-3
Cat. No. B12532261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-
CAS651336-17-3
Molecular FormulaC24H23N3O2S
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESC1CN(CC1N2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CC=C4)CC5=CC=CC=C5
InChIInChI=1S/C24H23N3O2S/c28-30(29,21-11-5-2-6-12-21)24-22-13-7-8-14-23(22)27(25-24)20-15-16-26(18-20)17-19-9-3-1-4-10-19/h1-14,20H,15-18H2
InChIKeyFOUDZMZUEYDVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- (CAS 651336-17-3): Chemical Identity, 5-HT6 Receptor Targeting, and Procurement Context


1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- (CAS 651336-17-3) is a synthetic, small-molecule heterocyclic compound belonging to the 3-sulfonylindazole class. It is disclosed in Wyeth patent filings as a 1-heterocyclylalkyl-3-sulfonyl-indazole derivative designed to bind the 5-hydroxytryptamine-6 (5-HT6) receptor [1]. The compound features an indazole core substituted at the 3-position with a phenylsulfonyl group and at the 1-position with a 1-benzylpyrrolidin-3-yl moiety. Its molecular formula is C24H23N3O2S, with a molecular weight of approximately 417.5 g/mol and a calculated logP that suggests moderate lipophilicity . This structural combination places it within a well-defined patent space for CNS-targeted research candidates, where the 5-HT6 receptor is implicated in cognitive function, mood regulation, and feeding behavior.

Why 1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- Cannot Be Replaced by In-Class Analogs for 5-HT6 Receptor Studies


Substituting this compound with a close indazole analog, such as the des-benzyl congener (CAS 651336-11-7) or the 2-pyrrolidinylmethyl variants (CAS 651335-80-7, CAS 651335-82-9), is likely to alter both 5-HT6 receptor binding affinity and functional selectivity. The patent literature groups these analogs under a common Markush structure (Formula I) but notes that binding at the 5-HT6 receptor is highly sensitive to the N-1 heterocyclylalkyl substituent [1]. The presence of the benzyl group on the pyrrolidine nitrogen of CAS 651336-17-3 introduces a significant steric and lipophilic perturbation compared to the unsubstituted pyrrolidine analog, which can shift the molecule's position within the receptor's orthosteric or allosteric binding pocket. Similarly, the difference between a 3-pyrrolidinyl attachment (as in CAS 651336-17-3) and a 2-pyrrolidinylmethyl linker (as in the enantiomeric pair CAS 651335-80-7 and CAS 651335-82-9) can invert stereochemical presentation and alter the distance between the sulfonylindazole core and the basic nitrogen. Without direct comparative pharmacological data, the assumption of equipotent or equiprofile substitution is unwarranted, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for CAS 651336-17-3 Against Its Closest 5-HT6 Indazole Analogs


Structural Differentiation: N-Benzylpyrrolidine vs N-Unsubstituted Pyrrolidine Attachment at Indazole N-1

The target compound (CAS 651336-17-3) carries a 1-benzylpyrrolidin-3-yl group at the indazole N-1 position, whereas its closest listed analog, 3-(phenylsulfonyl)-1-(pyrrolidin-3-yl)-1H-indazole (CAS 651336-11-7), bears an unsubstituted pyrrolidine. This structural difference adds a benzyl moiety (ΔMW = +90.1 Da) and eliminates a hydrogen bond donor, altering both lipophilicity and basicity of the pyrrolidine nitrogen. In the patent disclosure, both compounds are explicitly named as distinct species within the same genus claim, indicating that their physicochemical and pharmacological profiles are sufficiently divergent to warrant separate patent listings [1]. No head-to-head binding data is available from the patent document; however, the explicit structural distinction within a Markush claim is a regulatory proxy for non-interchangeability.

5-HT6 receptor indazole structure-activity relationship

Regioisomeric Differentiation: 3-Pyrrolidinyl vs 2-Pyrrolidinylmethyl Linker at Indazole N-1

CAS 651336-17-3 features a direct 3-pyrrolidinyl linkage to the indazole N-1. In contrast, compounds CAS 651335-80-7 and CAS 651335-82-9 employ a 2-pyrrolidinylmethyl spacer. This regioisomeric variation alters the spatial relationship between the basic nitrogen and the sulfonylindazole pharmacophore. The patent's preferred compound list (line 346-347) specifically enumerates both the (R)- and (S)-2-pyrrolidinylmethyl enantiomers, indicating that stereochemistry and linker length are critical determinants of activity [1]. A 3-pyrrolidinyl attachment constrains the basic nitrogen in a different geometric plane relative to a 2-pyrrolidinylmethyl chain, which is likely to affect binding pocket complementarity at the 5-HT6 receptor, though the precise quantitative impact on Ki remains undisclosed in the patent.

5-HT6 receptor indazole regioisomer

Ring System Isosteric Differentiation: Indazole Core vs Indole Core Analogs

The patent disclosure lists both the indazole (CAS 651336-17-3) and the directly corresponding indole analog (1-(1-benzylpyrrolidin-3-yl)-3-(phenylsulfonyl)-1H-indole) as separate preferred compounds [1]. The replacement of the indazole N-2 nitrogen with a C-H in the indole eliminates a hydrogen bond acceptor and alters the heterocycle's electron distribution. While both cores are often used as bioisosteres, their differential effects on 5-HT6 binding are compound-specific and cannot be assumed equivalent. The patent's explicit listing of both compounds implies that the indazole and indole versions exhibit distinguishable pharmacological profiles, though comparative Ki values are not provided in the document.

5-HT6 receptor indazole indole bioisostere

Physicochemical Property Differentiation: Hydrogen Bond Donor Count and Implications for CNS Permeability

The target compound (CAS 651336-17-3) has zero hydrogen bond donors (HBD = 0), as calculated from its SMILES structure . In contrast, the des-benzyl analog (CAS 651336-11-7) possesses one HBD due to the secondary amine on the pyrrolidine ring. This difference is significant for CNS drug design: a HBD count of zero generally correlates with improved passive blood-brain barrier permeability. The benzylated congener's elimination of the HBD increases lipophilicity and may reduce P-glycoprotein efflux susceptibility compared to the secondary amine analog. While both compounds adhere to Lipinski's rule of five, the HBD difference is a key parameter in CNS MPO scoring systems, where a lower HBD count is favored.

CNS drug design physicochemical properties blood-brain barrier

Molecular Complexity and Rotatable Bond Count as Predictors of Binding Selectivity

CAS 651336-17-3 has a complexity score of 666 and 5 rotatable bonds, whereas the simpler (R)-pyrrolidinylmethyl analog (CAS 651335-80-7) has a complexity of 527 and 4 rotatable bonds . Higher molecular complexity, reflecting a greater degree of ring fusion, branching, and stereochemical elements, is associated with increased target selectivity in screening libraries. The additional rotatable bond in CAS 651336-17-3 confers greater conformational entropy, which may allow the molecule to adopt a more complementary conformation within the 5-HT6 receptor binding site, or conversely, may introduce entropic penalties upon binding. The net effect on potency and selectivity is compound-specific and cannot be predicted without empirical binding data.

molecular complexity selectivity entropy

Recommended Procurement and Application Scenarios for CAS 651336-17-3 in Academic and Pharmaceutical Research


5-HT6 Receptor Radioligand Binding Displacement Assays

CAS 651336-17-3 is optimally sourced for use as a test compound in radioligand displacement studies employing [3H]-LSD or [125I]-SB-258585 at recombinant human 5-HT6 receptors expressed in HeLa or HEK293 cell lines. Its structural differentiation from des-benzyl and regioisomeric analogs, as outlined in Section 3, makes it a suitable tool for probing the SAR of the N-1 substituent. Procurement should specify the compound's identity by CAS number and request analytical certification (HPLC purity ≥95%, 1H NMR confirmation) to exclude contamination with the des-benzyl impurity that may arise from incomplete benzylation during synthesis [1].

Functional Selectivity Profiling in cAMP Accumulation Assays

Investigators studying 5-HT6 receptor functional selectivity (Gs vs non-Gs signaling) should consider this compound as a reference N-benzylated antagonist scaffold. The elimination of the pyrrolidine hydrogen bond donor, as discussed in Evidence Items 1 and 4, may confer a distinct functional signature compared to secondary amine analogs. Experimental protocols should include both the target compound and its des-benzyl analog (CAS 651336-11-7) as matched pairs to isolate the contribution of the benzyl group to efficacy and potency.

In Vivo Microdialysis in Rodent Models of Cognitive Function

Due to its predicted superior CNS permeability (HBD = 0, moderate lipophilicity), CAS 651336-17-3 is a candidate for intracerebroventricular or systemic administration in rodent microdialysis studies measuring extracellular acetylcholine or glutamate levels in the prefrontal cortex and hippocampus. Researchers must ensure the compound's identity and purity are verified via LC-MS prior to dosing, as even trace amounts of the more polar des-benzyl analog could alter the measured brain-to-plasma ratio and confound dose-response relationships .

Chemical Biology Probe Development and Photoaffinity Labeling

The benzyl group of CAS 651336-17-3 provides a synthetic handle for the introduction of photoaffinity tags (e.g., diazirine or benzophenone) or biotin linkers via para-substitution on the benzyl ring. This structural feature, absent in the des-benzyl analog, enables the target compound to serve as a starting point for the design of chemical biology probes aimed at mapping the 5-HT6 receptor interactome. Procurement specifications should include the compound as a free base or hydrochloride salt with full characterization data to facilitate downstream derivatization [1].

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